(3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride
Overview
Description
(3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring substituted with two fluorine atoms and a benzyl carbamate (Cbz) protecting group. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in various chemical processes.
Scientific Research Applications
(3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms at the 3 and 4 positions of the pyrrolidine ring. This step often employs reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection: The amino group is protected using benzyl chloroformate (Cbz-Cl) to form the N-Cbz derivative.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The Cbz protecting group can be removed by hydrogenolysis or acidic hydrolysis.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Hydrolysis: Catalysts like palladium on carbon (Pd/C) for hydrogenolysis or trifluoroacetic acid (TFA) for acidic hydrolysis.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: The primary amine is obtained after removal of the Cbz group.
Oxidation/Reduction: Products depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of (3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The fluorine atoms enhance its binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: A related compound with hydroxyl groups instead of fluorine atoms.
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: Another chiral compound used in pharmaceutical synthesis.
Uniqueness
(3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable tool in various research fields.
Properties
IUPAC Name |
benzyl (3R,4R)-3,4-difluoropyrrolidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2.ClH/c13-10-6-15(7-11(10)14)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H/t10-,11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYSIOSCQHUBRG-NDXYWBNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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